9H-Xanthen-9-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

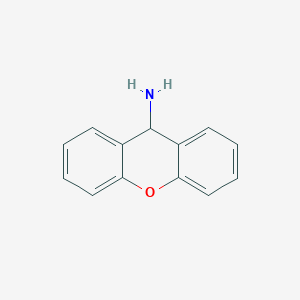

Structure

3D Structure

Properties

IUPAC Name |

9H-xanthen-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTYHRLXKGOXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345186 | |

| Record name | 9H-Xanthen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35598-63-1 | |

| Record name | 9H-Xanthen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Xanthen-9-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9H-Xanthen-9-amine: Chemical, Physical, and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 9H-Xanthen-9-amine. It includes available data on its structure, physical constants, and spectroscopic characteristics. This document also outlines a plausible synthetic approach and discusses the general biological significance of the broader xanthene class of compounds, contextualizing the potential relevance of this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a central xanthene core with an amine group substituted at the 9-position. Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 35598-63-1[1] |

| Molecular Formula | C₁₃H₁₁NO[1] |

| Molecular Weight | 197.23 g/mol [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=C=C3O2)N[1] |

| InChI Key | OTTYHRLXKGOXLY-UHFFFAOYSA-N[1] |

The physical properties of this compound are not extensively documented in publicly available literature. The following table summarizes the available data.

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Insoluble in water; soluble in organic solvents such as benzene, ethanol, and dimethyl sulfoxide (DMSO).[2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.[3] Other significant absorptions would include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic C-H at the 9-position (below 3000 cm⁻¹), as well as C-O-C stretching from the xanthene ether linkage.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the aromatic protons would likely appear as multiplets in the range of 7.0-8.0 ppm. The single proton at the 9-position (CH-N) would be expected to be a singlet, shifted downfield due to the adjacent nitrogen and oxygen atoms. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 197. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.[5][6] Common fragmentation patterns for amines include the loss of an amino radical (•NH₂) or alpha-cleavage.[5] For this molecule, a significant fragment at m/z 181, corresponding to the stable xanthyl cation formed by the loss of the amino group, is anticipated.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from the preparation of analogous xanthene derivatives. A common precursor for 9-substituted xanthenes is 9H-xanthen-9-one (xanthone).

A potential multi-step synthesis could involve:

-

Reduction of Xanthone: The carbonyl group of xanthone can be reduced to a hydroxyl group to form 9H-xanthen-9-ol (xanthydrol).

-

Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group, for example, by reaction with a halogenating agent to form 9-halo-9H-xanthene.

-

Nucleophilic Substitution: The halide can then be displaced by an amine source, such as ammonia or a protected amine, to yield this compound.

An alternative approach could be a reductive amination of xanthone.

Below is a generalized experimental workflow for the characterization of a synthesized xanthene derivative.

Biological Activity of Xanthene Derivatives

The xanthene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can be modified to interact with a variety of biological targets.[2][7] Xanthene derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer: Some xanthene derivatives have shown cytotoxic effects against various cancer cell lines.[7][8]

-

Antimicrobial: Antibacterial and antifungal properties have been observed in this class of compounds.[2][7]

-

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory effects.[7]

-

Neuroprotective: Some xanthenes have been investigated for their potential in treating neurodegenerative diseases.[2]

While these activities are associated with the broader class of xanthenes, the specific biological activity and potential signaling pathway involvement of this compound have not been extensively studied or reported in the available literature. Further research is required to elucidate its specific pharmacological profile.

The following diagram illustrates the diverse biological activities associated with the xanthene core structure.

References

- 1. This compound | C13H11NO | CID 602451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis of Novel 9H-Xanthen-9-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 9H-xanthene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antitumor, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2] The amine functionality at the C-9 position is a critical pharmacophore that significantly influences the compound's biological profile. This technical guide provides an in-depth overview of the core synthetic pathways for preparing novel 9H-Xanthen-9-amine derivatives. It details key methodologies, including reductive amination and direct C-H amination, presents quantitative data in a comparative format, and offers detailed experimental protocols for key reactions. Visual diagrams of synthetic pathways and experimental workflows are provided to facilitate a clear understanding of the chemical transformations and logical processes involved.

Introduction to the this compound Scaffold

Xanthenes are a class of oxygen-containing tricyclic heterocyclic compounds that serve as a foundational structure for many biologically active molecules and functional materials like dyes.[1] The derivatization at the 9-position of the xanthene nucleus is a key strategy for modulating its physicochemical properties and biological applications.[1] Among these, this compound derivatives are of particular interest in drug discovery. For instance, certain aminated xanthones have been identified as potential inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy.[3] The versatility of this scaffold makes the development of efficient and novel synthetic strategies a high-priority area for organic and medicinal chemists. This guide focuses on robust and modern methods for the synthesis of these valuable compounds.

Core Synthesis Pathways

The most direct and widely employed strategies for the synthesis of this compound derivatives involve the transformation of the C-9 carbonyl group of the corresponding 9H-xanthen-9-one (xanthone) precursor.[1][2]

Pathway 1: Reductive Amination

Reductive amination is a highly versatile and high-yield, one-pot method for synthesizing amines from carbonyl compounds.[4] In the context of this compound synthesis, this reaction typically involves the condensation of a xanthone derivative with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This method is favored for its operational simplicity and tolerance of a wide range of functional groups.[4][5]

Pathway 2: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like formamide or ammonium formate) as both the nitrogen source and the reducing agent.[6][7][8] This reaction requires high temperatures, typically between 120-165 °C.[7] The process begins with the formation of an N-formyl intermediate, which is subsequently hydrolyzed under acidic conditions to yield the final primary amine.[6] It is a valuable method, particularly when using inexpensive reagents is a priority.

Pathway 3: Direct Dehydrogenative C-H Amination

Modern synthetic approaches are increasingly focused on green and sustainable methods.[9] Direct C-H/N-H dehydrogenative cross-coupling represents a powerful, atom-economical strategy for forming C-N bonds. For xanthene derivatives, this involves the direct reaction of a xanthene with an amine source, often using a transition-metal catalyst. While this strategy can suffer from limitations like the need for substrate prefunctionalization, recent advances in electrochemistry and photocatalysis are providing greener alternatives that proceed at room temperature.[9]

Quantitative Data Summary

The choice of synthetic pathway often depends on factors such as desired yield, substrate scope, and reaction conditions. The following table summarizes quantitative data for the discussed pathways based on literature reports.

| Synthesis Pathway | Key Reagents | Typical Conditions | Reported Yield | Key Advantages | Citations |

| Reductive Amination | Xanthone, Amine, NaBH(OAc)₃ or NaBH₃CN | Room Temp, 12-24h | Good to Excellent (up to 95%) | High yields, one-pot, broad functional group tolerance. | [3][4] |

| Leuckart-Wallach | Xanthone, Ammonium Formate or Formamide | High Temp (120-165 °C) | Moderate to Good (50-85%) | Uses inexpensive reagents, good for primary amines. | [7][10] |

| Direct C-H Amination | Xanthene, Amine Source, Catalyst (Metal/Electro) | Varies (Room Temp for electrochem.) | Good to Excellent (up to 99%) | Atom-economical, green alternatives available. | [9] |

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. Researchers should perform a thorough hazard analysis before conducting any experiment.[11]

General Protocol for Reductive Amination

This protocol is adapted for the synthesis of tertiary amines from a secondary amine and a xanthone derivative.[5]

-

Reaction Setup: In a round-bottom flask, dissolve the xanthone derivative (1.0 eq.) and the secondary amine (1.1 - 1.5 eq.) in a suitable anhydrous solvent (e.g., methanol, dichloroethane).

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirring solution. Be cautious of any gas evolution.

-

Monitoring: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

-

Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[11]

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Protocol for the Leuckart Reaction

This protocol describes the synthesis of a primary amine from a xanthone.[5][7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the xanthone derivative (1.0 eq.) and an excess of ammonium formate (3-5 eq.) or formamide.

-

Heating: Heat the reaction mixture to 130-160 °C and maintain this temperature for several hours (4-12h), monitoring the reaction by TLC.[5]

-

Hydrolysis: After cooling to room temperature, carefully add a concentrated solution of hydrochloric acid (HCl). Heat the mixture at reflux for an additional 2-4 hours to ensure complete hydrolysis of the formamide intermediate.

-

Basification: Cool the reaction mixture in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide (NaOH) solution.

-

Extraction: Extract the resulting mixture with an appropriate organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

General Experimental & Screening Workflow

The development of novel this compound derivatives follows a logical progression from synthesis to biological evaluation. This workflow is crucial for identifying lead compounds in a drug discovery program.

Conclusion

The synthesis of this compound derivatives is a dynamic field with methodologies ranging from classical named reactions to modern, sustainable catalytic processes. Reductive amination stands out as a robust and high-yielding method for generating a diverse library of compounds. Concurrently, emerging techniques like direct C-H amination offer more atom-economical and environmentally friendly alternatives. The selection of a specific pathway will be guided by the desired substitution pattern, scale, and available resources. The protocols and workflows detailed in this guide provide a solid foundation for researchers to design and execute the synthesis of novel derivatives for evaluation in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. benchchem.com [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. sciencemadness.org [sciencemadness.org]

- 11. orgsyn.org [orgsyn.org]

IUPAC nomenclature and CAS registry number for 9H-Xanthen-9-amine.

This technical guide provides a comprehensive overview of 9H-Xanthen-9-amine, including its chemical identity, physicochemical properties, experimental protocols, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identification and Properties

This compound is a heterocyclic organic compound featuring a xanthene core structure with an amine group substituted at the 9-position.

IUPAC Name: this compound[1] CAS Registry Number: 35598-63-1[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | PubChem[1] |

| Molecular Weight | 197.23 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 197.084063974 Da | PubChem[1] |

| Monoisotopic Mass | 197.084063974 Da | PubChem[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 209 | PubChem[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through the reductive amination of 9H-Xanthen-9-one. This common organic transformation involves the reaction of a ketone with ammonia or an amine in the presence of a reducing agent.

Materials:

-

9H-Xanthen-9-one

-

Ammonia (or an ammonium salt such as ammonium acetate)

-

Sodium cyanoborohydride (or another suitable reducing agent)

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve 9H-Xanthen-9-one and an excess of the ammonia source in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium cyanoborohydride) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

-

Prepare a silica gel column using the chosen eluent system.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed product to the top of the prepared column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Potential Biological Signaling

While the specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of xanthene derivatives has been investigated for various biological activities, including antioxidant and anti-inflammatory effects.[2][3] The diagram below illustrates a generalized potential mechanism of action for a xanthene derivative in mitigating oxidative stress and inflammation.

Caption: Potential signaling pathways modulated by a xanthene derivative.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

A Technical Guide to the Fluorescence Properties of 9H-Xanthene Compounds

For Researchers, Scientists, and Drug Development Professionals

The 9H-xanthene core is the foundational structure for some of the most vital and widely used fluorophores in scientific research, including fluoresceins and rhodamines.[1][2] First synthesized in the late 19th century, these dyes remain indispensable tools in chemistry, biology, and biomedical research.[1] Their enduring popularity stems from a combination of favorable characteristics: high fluorescence quantum yields, excellent photostability, good water solubility, and a chemically versatile structure that allows for the tuning of their photophysical properties.[2][3][4][5] This guide provides an in-depth exploration of the fluorescence properties of 9H-xanthene derivatives, detailing the structural and environmental factors that govern their performance, standardized protocols for their characterization, and their application in modern research.

The Core of Xanthene Fluorescence: Structure and Properties

The fluorescence of xanthene dyes is intrinsically linked to their rigid, tricyclic structure, which maximizes π-conjugation and minimizes non-radiative decay pathways.[2] A defining feature of many xanthene derivatives, particularly those like fluorescein with a 3-carboxylate substituent, is the dynamic, pH-sensitive equilibrium between a fluorescent "open" zwitterionic form and a non-fluorescent "closed" spirocyclic form.[1][2][6] This equilibrium is the basis for creating "turn-on" fluorescent probes that signal the presence of a specific analyte or a change in the local environment.[2]

The primary classes of xanthene dyes—fluoresceins, rhodols, and rhodamines—are distinguished by the substituents at the 3' and 6' positions, which are typically hydroxyl groups in fluoresceins and amino groups in rhodamines.[6][7] This fundamental difference significantly impacts their spectral properties and chemical behavior.

The versatility of the xanthene scaffold allows for targeted chemical modifications to fine-tune its fluorescence characteristics for specific applications.

-

Structural Modifications:

-

10'-Position Substitution: Replacing the bridging oxygen atom at the 10' position with silicon (Si), carbon (C), or phosphorus (P) is a key strategy to shift the excitation and emission spectra into the far-red and near-infrared (NIR) regions.[1][4][5] This is crucial for in vivo imaging to minimize tissue autofluorescence and phototoxicity.[1]

-

Pendant Ring (3-Position) Substitution: Modifications to the pendant aromatic ring can profoundly alter properties like the spirocyclization equilibrium (KL-Z) and water solubility, often without significantly perturbing the core absorption and emission wavelengths.[1]

-

Xanthene Core Substitution: Introducing electron-withdrawing groups to the xanthene core can favor the closed, non-fluorescent spirocyclic form, a useful strategy for designing activatable probes.[6] Conversely, halogenation of the xanthene ring is known to influence the triplet state and singlet oxygen quantum yields.[8][9]

-

-

Environmental Factors:

-

pH: The equilibrium between the open (fluorescent) and closed (non-fluorescent) forms is highly dependent on pH, making xanthene dyes excellent candidates for pH sensors.[1][10][11] An acidic environment typically favors the colorless lactone form.[11]

-

Solvent Polarity and Viscosity: The surrounding solvent can influence the spirocyclization equilibrium and the rate of non-radiative decay, thereby affecting the fluorescence quantum yield.[1][12]

-

Fluorescence Quenching: Like all fluorophores, xanthene dyes are susceptible to quenching through various mechanisms, including interactions with other molecules (e.g., coupling agents like DMTMM) or self-quenching at high concentrations.[11][13]

-

Quantitative Photophysical Data

The selection of a fluorophore for a specific application requires a quantitative understanding of its performance. The table below summarizes key photophysical properties for several common 9H-xanthene derivatives.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φf) | Conditions / Solvent |

| Fluorescein | 490 | 514 | ~77,000 | 0.93 - 0.95 | 0.1 M NaOH[3][14][15][16] |

| Eosin Y | 517 | 538 | ~99,000 | 0.20 | Aqueous Solution[15][16] |

| Rhodamine B | 553 | 576 | ~110,000 | 0.31 | Ethanol |

| Rhodamine 6G | 530 | 550 | ~116,000 | 0.95 | Ethanol[3] |

| Si-Rhodamine | 645 | 665 | ~100,000 | 0.41 | PBS (pH 7.4) |

| Rose Bengal | 549 | 569 | ~98,000 | 0.02 | Aqueous Solution[15][16] |

Note: These values are representative and can vary with environmental conditions such as solvent and pH.

Experimental Protocols

Accurate characterization of fluorescence properties is essential for the development and application of 9H-xanthene compounds.

This protocol determines the wavelengths of maximum absorbance and fluorescence emission.

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector, capable of producing corrected spectra.[17]

-

-

Procedure:

-

Prepare a dilute solution of the xanthene compound in the desired solvent (e.g., ethanol, PBS buffer). The concentration should be adjusted to yield an absorbance maximum below 0.1 to avoid inner filter effects.[3]

-

Absorption Spectrum: Using the pure solvent as a blank reference, record the absorbance spectrum of the sample solution over the desired wavelength range. Identify the wavelength of maximum absorbance (λabs or λex).

-

Emission Spectrum: Transfer the sample to a fluorescence cuvette. Set the excitation wavelength on the spectrofluorometer to the λabs determined in the previous step.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength. Identify the wavelength of maximum emission (λem).

-

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process and is one of the most important parameters for a fluorophore.[17][18] The relative method, which compares the sample to a standard of known quantum yield, is the most common and accessible approach.[17][19]

-

Principle: If a standard and a sample solution absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.[17][19] To ensure this condition, measurements are taken on a series of dilute solutions with absorbances typically below 0.1 at the excitation wavelength.

-

Instrumentation & Materials:

-

UV-Vis Spectrophotometer

-

Corrected Spectrofluorometer

-

Fluorescence cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Fluorescence Standard: A compound with a well-documented and stable quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95; Rhodamine 6G in ethanol, Φf = 0.95).[3] The standard should absorb and emit in a similar spectral region as the sample.

-

-

Procedure:

-

Solution Preparation: Prepare stock solutions of both the test compound and the reference standard in the same solvent. From these, prepare a series of 5-6 dilutions for each, ensuring the maximum absorbance for all solutions remains below 0.1.

-

Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution of the sample and the standard. Note the absorbance value at the chosen excitation wavelength (λex). This wavelength should be one where both the sample and standard exhibit absorbance.

-

Fluorescence Measurement: For each solution, record the corrected fluorescence emission spectrum using the same λex. Ensure all instrument settings (e.g., slit widths) are identical for all measurements.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Plotting: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λex.

-

Gradient Calculation: Perform a linear regression for each data set. The slope of the line is the gradient (Grad).

-

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:[19]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.[19]

-

If the same solvent is used for both sample and standard, the refractive index term (ηX2 / ηST2) cancels out to 1.

-

Applications in Research and Drug Development

The tunable and responsive nature of 9H-xanthene compounds makes them powerful tools across various scientific disciplines.

-

Biological Imaging: Their high brightness and photostability are ideal for fluorescence microscopy.[5] NIR-emitting derivatives, such as Si-rhodamines, enable deep-tissue and whole-animal imaging by avoiding native tissue autofluorescence.[4][20]

-

Activatable Probes and Sensors: The spirocyclization mechanism is widely exploited to design "turn-on" probes that become fluorescent only after reacting with a specific target, such as an enzyme or a reactive oxygen species.[2][6][7] This provides a high signal-to-noise ratio for detecting biological activity.[2]

-

Super-Resolution Microscopy: The ability of some xanthene dyes to be photoswitched between fluorescent and dark states makes them suitable for advanced imaging techniques like STORM and PALM, allowing visualization beyond the diffraction limit of light.[1][6]

-

Diagnostics and Therapeutics: Xanthene derivatives are being developed for theranostic applications, where they can simultaneously act as imaging agents to identify diseased tissue (e.g., tumors) and as photosensitizers for photodynamic therapy.[20][21][22]

References

- 1. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Silicon-substituted xanthene dyes and their applications in bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. QUANTUM YIELD OF SINGLET OXYGEN PRODUCTION BY XANTHENE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Making sure you're not a bot! [opus4.kobv.de]

- 19. chem.uci.edu [chem.uci.edu]

- 20. Development of a xanthene-based NIR fluorescent probe for accurate and sensitive detection of γ-glutamyl transpeptidase in cancer diagnosis and treatment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fundamental Reaction Mechanisms Involving 9H-Xanthen-9-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 9H-Xanthen-9-amine, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. The unique structural features of the xanthene scaffold impart distinct reactivity to the amine group at the 9-position, making it a valuable synthon for the creation of diverse molecular architectures. This document details key reaction pathways, including N-alkylation, N-acylation, and condensation with carbonyl compounds to form Schiff bases, supported by experimental protocols and quantitative data where available in the scientific literature.

Core Reactivity of the Amino Group

The reactivity of this compound is primarily centered around the nucleophilic nature of the nitrogen atom's lone pair of electrons. The tricyclic xanthene framework can influence this reactivity through steric hindrance and electronic effects. The principal reactions involving the amino group are detailed below.

N-Alkylation

N-alkylation of this compound involves the formation of a new carbon-nitrogen bond through the reaction with an alkyl halide. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2).

Mechanism:

The reaction is initiated by the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbon of the alkyl halide. This concerted step results in the formation of an N-alkylated xanthen-9-ammonium halide salt, with the simultaneous departure of the halide leaving group. Subsequent deprotonation by a base yields the neutral N-alkyl-9H-xanthen-9-amine. To drive the reaction to completion and avoid the formation of the ammonium salt as the final product, a non-nucleophilic base is often employed to neutralize the generated acid. To prevent potential dialkylation, the stoichiometry of the reactants can be carefully controlled.

Figure 1: General scheme for the N-alkylation of this compound.

Experimental Protocol (General):

A general procedure for the N-alkylation of amines involves dissolving the amine and the alkyl halide in a suitable solvent, such as acetonitrile.[1] A base, like potassium carbonate, is added to the mixture, which is then stirred at room temperature or heated to achieve the desired transformation.[1] The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration to remove the inorganic base, followed by evaporation of the solvent. The crude product is then purified, commonly by column chromatography on silica gel.[1]

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| Benzyl amine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | Room Temp | 2 h | Dibenzylamine | 85 | [1][2] |

| Piperidine | 2-Phenethyl bromide | Al₂O₃-OK | Acetonitrile | Room Temp | - | N-(2-Phenethyl)piperidine | 80 | [2] |

N-Acylation

N-acylation of this compound with acylating agents such as acyl chlorides or anhydrides leads to the formation of amides. This reaction is a nucleophilic acyl substitution.

Mechanism:

The reaction proceeds through a nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride or carboxylate) to yield the N-acylated product. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl).

Figure 2: General mechanism for the N-acylation of this compound.

Experimental Protocol (General):

A typical procedure involves dissolving the amine in a suitable solvent like dichloromethane or water. The acylating agent (e.g., acetic anhydride) is then added, and the reaction is stirred at room temperature.[3] In many cases, the reaction proceeds efficiently without the need for a catalyst.[3] After the reaction is complete, the product can often be isolated by filtration if it precipitates, or by extraction followed by solvent evaporation. Purification is typically achieved by recrystallization or column chromatography.

| Amine | Acylating Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| Aniline | Acetic anhydride | Water | Room Temp | 5 min | 98 | [3] |

| p-Nitroaniline | Acetic anhydride | Water | Room Temp | 8 min | 91 | [3] |

| Benzylamine | Acetic anhydride | Water | Room Temp | 2 min | 96 | [3] |

Condensation with Carbonyl Compounds (Schiff Base Formation)

This compound, being a primary amine, can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

Mechanism:

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a zwitterionic intermediate which quickly protonates to a neutral carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine. The reaction is reversible, and the removal of water can drive the equilibrium towards the product.[4]

Figure 3: General mechanism for Schiff base formation from this compound.

Experimental Protocol (General):

The synthesis of Schiff bases is often achieved by refluxing equimolar amounts of the primary amine and the carbonyl compound in a suitable solvent, such as ethanol.[5] A catalytic amount of a weak acid, like glacial acetic acid, is typically added to facilitate the reaction.[6] The reaction progress can be monitored by TLC. Upon completion, the product often precipitates from the reaction mixture upon cooling and can be collected by filtration. The crude product can then be purified by recrystallization from an appropriate solvent.

| Amine | Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aniline | Benzaldehyde | Glacial Acetic Acid | Ethanol | Reflux | - | [5] |

| p-Aminobenzene sulfonamide | Benzaldehyde | - | Ethanol | Reflux, 18 h | - | [5] |

| 1,7-Diaminoheptane | Substituted aromatic aldehydes | Glacial Acetic Acid | - | - | - | [6] |

Table 3: General conditions for the synthesis of Schiff bases. Note: Specific yield data for these reactions were not provided in the cited abstracts. The conditions are representative of typical Schiff base syntheses.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the xanthene core, a singlet for the proton at the 9-position, and a broad singlet for the NH₂ protons. Upon N-substitution, new signals corresponding to the protons of the introduced alkyl or acyl group will appear, and the signal for the NH proton (in case of mono-alkylation or acylation) will shift.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. The C9 carbon of the xanthene skeleton is particularly diagnostic and its chemical shift will be sensitive to the nature of the substituent on the nitrogen atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. This compound will exhibit characteristic N-H stretching vibrations. N-acylation will introduce a strong carbonyl (C=O) stretching band, and Schiff base formation will result in the appearance of a C=N stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

While specific, detailed spectroscopic data for a wide range of N-substituted this compound derivatives is not compiled in a single source, the general principles of spectroscopic interpretation for amines and their derivatives are applicable.[7]

Applications in Drug Development and Materials Science

The ability to readily functionalize the amino group of this compound makes it a valuable scaffold in the development of new therapeutic agents and functional materials. Xanthene derivatives are known to exhibit a wide range of biological activities, including anticancer and topoisomerase inhibitory effects.[8][9] The introduction of various substituents at the 9-amino position can modulate these biological properties, allowing for the generation of libraries of compounds for screening and lead optimization. Furthermore, the fluorescent properties of the xanthene core make these derivatives promising candidates for applications in bioimaging and as fluorescent probes.

Conclusion

This compound serves as a versatile building block in organic synthesis, with its reactivity primarily governed by the nucleophilic amino group at the 9-position. The fundamental reactions of N-alkylation, N-acylation, and condensation to form Schiff bases provide access to a wide array of functionalized xanthene derivatives. While general mechanistic principles for these transformations are well-established, further research providing detailed experimental protocols and quantitative data specifically for this compound would be highly beneficial for the scientific community. The continued exploration of the reactivity of this scaffold holds significant promise for the discovery of new molecules with important applications in medicine and materials science.

References

- 1. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of C1-O-substituted-3-(3-butylamino-2-hydroxy-propoxy)-xanthen-9-one as topoisomerase IIα catalytic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of the Historical Applications of Xanthene Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal historical applications of xanthene dyes, a vibrant class of compounds that have left an indelible mark on science and medicine. From their initial use in the textile industry to their revolutionary role in biological staining and medical diagnostics, this paper delves into the foundational discoveries and methodologies that paved the way for their modern applications.

Introduction to Xanthene Dyes

Xanthene dyes, characterized by their core xanthene heterocyclic structure, were first synthesized in the latter half of the 19th century. Their brilliant colors and, in many cases, intense fluorescence, quickly led to their widespread adoption in various industrial and scientific fields. This guide focuses on the historical applications of five key early xanthene dyes: fluorescein, eosin, rhodamine, mercurochrome, and rose bengal.

Foundational Xanthene Dyes and Their Historical Applications

The discovery and application of xanthene dyes were driven by the burgeoning field of synthetic organic chemistry in the late 19th century. These dyes provided researchers with powerful new tools to visualize and understand the microscopic world.

| Dye | Year of Discovery/Introduction | Key Discoverer(s) | Primary Historical Applications |

| Fluorescein | 1871 | Adolf von Baeyer | Ophthalmic diagnostics (corneal abrasions), tracer dye.[1][2][3] |

| Eosin | 1874 | Heinrich Caro | Histological staining (counterstain to hematoxylin), bacteriological staining.[4] |

| Rhodamine B | 1887 | Ceresole | Textile dyeing (silk, wool), biological staining. |

| Mercurochrome | 1918-1919 | Hugh H. Young | Topical antiseptic.[5][6][7] |

| Rose Bengal | 1882 | Robert Gnehm | Staining of damaged ocular cells, bacteriological staining, diagnostic agent for brucellosis. |

Experimental Protocols of Historical Significance

The following sections provide detailed methodologies for key historical experiments involving xanthene dyes. These protocols are reconstructed from historical accounts and early scientific publications.

Synthesis of Fluorescein (von Baeyer, 1871)

The first synthesis of fluorescein by Adolf von Baeyer marked the birth of the xanthene dye family.[1][2][8] The reaction involves the condensation of phthalic anhydride with resorcinol.

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Zinc chloride (as a catalyst)

-

Heating apparatus

Procedure:

-

A mixture of phthalic anhydride and resorcinol (in a 1:2 molar ratio) is prepared.

-

Anhydrous zinc chloride is added to the mixture to act as a condensing agent.

-

The mixture is heated, leading to a Friedel-Crafts acylation reaction.[8]

-

The resulting product is a dark red, crystalline powder.

-

Upon dissolution in an alkaline solution, the synthesized fluorescein exhibits its characteristic brilliant green fluorescence.[1]

Early Histological Staining with Eosin (Pioneered by Paul Ehrlich)

Following its discovery, eosin was quickly adopted by pioneers like Paul Ehrlich for its ability to stain cytoplasm and other extracellular structures.[4][9][10] Ehrlich's work in the late 1870s and early 1880s on differential blood cell staining laid the foundation for modern hematology.[9][10][11]

Materials:

-

Tissue sections (fixed and mounted on glass slides)

-

Aqueous or alcoholic solution of eosin

-

Hematoxylin solution (for nuclear counterstaining, as introduced by Wissowzky in 1877)[12]

-

Microscope

Procedure:

-

The fixed tissue section on the slide is deparaffinized and rehydrated through a series of alcohol washes.

-

The section is first stained with a hematoxylin solution to color the cell nuclei blue/purple.

-

After a washing step, the section is counterstained with an eosin solution. Eosin, being an acidic dye, stains basic components such as cytoplasm and connective tissue in varying shades of pink and red.[4]

-

The stained section is then dehydrated through alcohol washes, cleared with xylene, and mounted with a coverslip for microscopic examination.

Ophthalmic Application of Fluorescein for Detecting Corneal Abrasions (Pflüger, 1882)

In 1882, Swiss ophthalmologist Ernst Pflüger first reported the use of fluorescein to visualize corneal defects.[1][13][14]

Materials:

-

A weak, sterile aqueous solution of sodium fluoresceinate (typically 2%).[13]

-

Dropper or fine brush for application.

-

Cobalt blue light source for enhanced visualization.

Procedure:

-

A drop of the fluorescein solution is instilled into the conjunctival sac of the eye.

-

The excess dye is washed out with a sterile saline solution.

-

Areas where the corneal epithelium is damaged or absent will retain the fluorescein dye.

-

When viewed under a cobalt blue light, these areas of epithelial defect will fluoresce a brilliant green, allowing for easy identification of abrasions, ulcers, or other injuries.[1]

Preparation and Application of Mercurochrome as a Topical Antiseptic (Early 20th Century)

Following its discovery by Hugh H. Young, Mercurochrome became a widely used household antiseptic.[5][6] It was typically sold as a 2% aqueous solution.[5][7]

Materials:

-

Merbromin powder

-

Sterile distilled water

-

Glass bottle for storage

-

Cotton applicator

Procedure for Preparation:

-

To prepare a 2% aqueous solution, 2 grams of merbromin powder are dissolved in 100 mL of sterile distilled water.

-

The solution is mixed until the powder is fully dissolved, resulting in a dark red liquid.

Procedure for Application:

-

The wound is cleaned of any debris.

-

A cotton applicator is dipped into the Mercurochrome solution.

-

The solution is applied directly to the minor cut or abrasion. The distinctive red color of the dye clearly demarcates the treated area.

The Rose Bengal Plate Test for Brucellosis

Rose Bengal, another xanthene dye, found a critical application in veterinary and human medicine as a rapid screening test for brucellosis. The test is a rapid agglutination assay.

Materials:

-

Patient serum

-

Rose Bengal antigen (a suspension of killed Brucella abortus bacteria stained with Rose Bengal dye, buffered to a pH of 3.6-3.7)[15]

-

White tile or plate

-

Pipettes

-

Mixing sticks

Procedure:

-

A drop of the patient's serum (approximately 30-50 µL) is placed on a white tile.[16]

-

An equal volume of the Rose Bengal antigen is added next to the serum drop.[15]

-

The serum and antigen are mixed thoroughly with a clean mixing stick, spreading the mixture over a small area.

-

The tile is gently rocked for a few minutes (typically 4 minutes).[15][16][17]

-

The presence of visible clumping or agglutination indicates a positive result, suggesting the presence of Brucella antibodies in the serum. The absence of agglutination indicates a negative result.

Visualizing Historical Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key historical workflows and relationships in the application of xanthene dyes.

Caption: Timeline of key discoveries and applications of xanthene dyes.

Caption: Simplified workflow for the synthesis of fluorescein.

Caption: Workflow of the Rose Bengal Plate Test for Brucellosis.

Conclusion

The historical applications of xanthene dyes laid a critical foundation for numerous scientific and medical advancements. The principles of fluorescence microscopy, differential staining in histology, and vital staining in ophthalmology all have their roots in the early explorations of these versatile compounds. While modern science has developed a vast array of sophisticated molecular probes and diagnostic tools, the fundamental concepts established through the historical use of xanthene dyes remain cornerstones of research and clinical practice. This guide serves as a testament to the enduring legacy of these pioneering discoveries and their profound impact on our understanding of the biological world.

References

- 1. hekint.org [hekint.org]

- 2. iscientific.org [iscientific.org]

- 3. ewanbirney.com [ewanbirney.com]

- 4. The early history of the eosinophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Merbromin - Wikipedia [en.wikipedia.org]

- 6. What is Mercurochrome used for? [synapse.patsnap.com]

- 7. ispub.com [ispub.com]

- 8. Fluorescein synthesis - chemicalbook [chemicalbook.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Paul Ehrlich and the Early History of Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paul Ehrlich - Wikipedia [en.wikipedia.org]

- 12. Atom Scientific Ltd | News | Stains In Focus: The History of H&E Staining [atomscientific.com]

- 13. karger.com [karger.com]

- 14. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rose Bengal Plate Test (RBT) for Brucella • Microbe Online [microbeonline.com]

- 16. chronolab.com [chronolab.com]

- 17. linear.es [linear.es]

Spectroscopic characteristics (NMR, IR, MS) of 9H-Xanthen-9-amine.

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 9H-Xanthen-9-amine (C13H11NO), a key intermediate in the synthesis of various dyes and pigments.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), experimental methodologies, and structural visualization.

Chemical Structure and Overview

This compound possesses a tricyclic xanthene core with an amine group substituted at the 9-position. This structure gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the xanthene core, the methine proton at the 9-position, and the amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 7.0 - 7.5 | Multiplet | The eight aromatic protons on the two benzene rings are expected to appear as a complex multiplet in this region due to their varied chemical environments and spin-spin coupling. |

| C(9)-H | ~5.0 - 5.5 | Singlet | The proton at the 9-position is a methine proton situated between an oxygen atom and two aromatic rings, leading to a downfield shift. It is expected to appear as a singlet as there are no adjacent protons to couple with. |

| NH₂ | 1.5 - 3.0 | Broad Singlet | The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-H | 115 - 130 | Signals for the eight protonated aromatic carbons. |

| Aromatic C (quaternary) | 120 - 155 | Signals for the four quaternary aromatic carbons, including those attached to the ether oxygen. |

| C(9) | 50 - 60 | The carbon at the 9-position, bonded to the nitrogen and situated within the heterocyclic ring, is expected to be significantly shielded compared to the aromatic carbons. |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. A vapor phase IR spectrum is available on SpectraBase, accessible through PubChem.[1]

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3500 | Symmetric and asymmetric stretching of the primary amine. Expected to be two sharp bands. |

| Aromatic C-H | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| C-N | 1020 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

| C-O-C | 1000 - 1300 | Asymmetric and symmetric stretching of the ether linkage in the xanthene core. |

| Aromatic C=C | 1450 - 1600 | Stretching vibrations within the aromatic rings. |

| N-H | 1590 - 1650 | Bending (scissoring) vibration of the primary amine. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. A GC-MS spectrum of this compound is available in the NIST Mass Spectrometry Data Center, accessible via PubChem.[1]

| Ion | m/z | Identity |

| [M]⁺ | 197 | Molecular Ion |

| [M-NH₂]⁺ | 181 | Loss of the amine group |

| [M-HCN-NH₂]⁺ | 154 | Further fragmentation |

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the ¹H NMR spectrum using appropriate pulse sequences and acquisition parameters.

-

For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation :

-

Dissolve a small amount of solid this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction :

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in the ion source.

-

-

Ionization :

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2]

-

This causes the molecules to ionize, forming a molecular ion and various fragment ions.

-

-

Mass Analysis and Detection :

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

References

In-Depth Technical Guide to the Safety, Handling, and Toxicity of 9H-Xanthen-9-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and toxicity of 9H-Xanthen-9-amine. The following sections detail its hazardous properties, safe handling procedures, emergency response, and representative experimental protocols for toxicity assessment. All data is presented to aid researchers and drug development professionals in managing the risks associated with the use of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. These properties are essential for understanding the substance's behavior and for conducting a thorough risk assessment.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| CAS Number | 35598-63-1 | [1] |

| Appearance | Solid (form not specified) | |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 197.084063974 Da | [1] |

| Monoisotopic Mass | 197.084063974 Da | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

GHS Hazard Classification and Safety Information

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification, pictograms, signal word, and associated hazard and precautionary statements.

| GHS Classification | Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) |

| Danger | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H318: Causes serious eye damage.[1] H335: May cause respiratory irritation.[1] |

| Skin Corrosion/Irritation (Category 2) | |||

| Serious Eye Damage/Eye Irritation (Category 1) | |||

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |

Precautionary Statements: [1]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P317, P302+P352, P304+P340, P305+P354+P338, P317, P319, P321, P330, P332+P317, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Summary

The available toxicological data indicates that this compound poses significant health risks upon exposure. The primary hazards are summarized in the table below.

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed.[1] |

| Skin Irritation | Causes skin irritation upon contact.[1] |

| Serious Eye Damage | Causes serious, potentially irreversible, eye damage.[1] |

| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled.[1] |

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling and storing this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.[3]

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator is required.[3]

Handling Procedures:

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment (PPE) as described in Section 4.

-

Avoid dust formation.

-

Carefully sweep up the spilled material and place it into a suitable, closed container for disposal.

-

Clean the spill area thoroughly with a suitable decontaminant.

-

Prevent the spilled material from entering drains or waterways.

Experimental Protocols for Toxicity Assessment

While specific experimental data for this compound is not publicly available, the following are representative protocols based on OECD guidelines for assessing the types of hazards identified for this compound.

A. Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of this compound.

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically females.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered orally by gavage in a single dose.

-

A stepwise procedure is used, with each step using three animals. The starting dose is selected from fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

The outcome of the first step (mortality or survival) determines the dose for the next step.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category.

B. In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test Method)

-

Objective: To assess the potential of this compound to cause skin irritation.

-

Test System: Reconstructed human epidermis (RhE) tissue models.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is measured using a quantitative assay, such as the MTT assay.

-

-

Endpoint: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (GHS Category 2).

C. Serious Eye Damage (Based on OECD Guideline 437: Bovine Corneal Opacity and Permeability Test Method)

-

Objective: To identify substances capable of causing serious eye damage.

-

Test System: Bovine corneas obtained from abattoirs.

-

Procedure:

-

The test substance is applied to the anterior surface of the cornea.

-

The cornea is incubated for a defined period.

-

Corneal opacity (loss of transparency) and permeability (measured by the passage of fluorescein dye) are measured.

-

-

Endpoint: An in vitro irritancy score is calculated based on the opacity and permeability values. Scores above a certain threshold indicate a potential for serious eye damage (GHS Category 1).

Logical Workflows and Diagrams

The following diagrams illustrate key logical workflows for the safe handling of and emergency response to this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: An emergency response workflow for incidents involving this compound.

References

A Technical Guide to the Discovery and Isolation of Natural Xanthene-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of natural xanthene-containing compounds. Xanthenes are a class of heterocyclic organic compounds with a characteristic tricyclic structure that have garnered significant attention in the scientific community due to their diverse and potent biological activities. This document details the natural sources of these compounds, provides in-depth experimental protocols for their extraction and purification, and presents quantitative data to facilitate comparative analysis. Furthermore, it elucidates the molecular mechanisms of action for select compounds through detailed signaling pathway diagrams.

Introduction to Natural Xanthene-Containing Compounds

The xanthene scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products.[1] These compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[2][3] Prominent examples of naturally occurring xanthenes include derivatives from terrestrial plants and marine-derived fungi. This guide will focus on two exemplary compounds: α-mangostin from the mangosteen fruit and santalin pigments from red sandalwood, alongside a discussion of xanthenes from marine sources.

Key Natural Xanthene-Containing Compounds and Their Sources

A variety of xanthene derivatives have been isolated from natural sources, each with unique biological properties.

α-Mangostin from Garcinia mangostana

α-Mangostin is a xanthone derivative that is abundantly found in the pericarp of the mangosteen fruit (Garcinia mangostana).[4] It is renowned for its potent anti-inflammatory, antioxidant, and anticancer effects.[4][5]

Santalins from Pterocarpus santalinus

Red sandalwood (Pterocarpus santalinus) is the source of santalins, a class of complex red pigments. The major coloring agents are santalin A and santalin B.[6] These compounds are of interest for their potential biological activities, including antioxidant and anti-inflammatory properties.[7]

Xanthenes from Marine Fungi

The marine environment is a rich source of novel bioactive compounds.[8] Marine-derived fungi, particularly from the genus Aspergillus, are known to produce a diverse array of bioactive xanthenes.[8] These compounds have shown promising antibacterial, antifungal, and cytotoxic properties.[8] For instance, four new xanthene derivatives, penicixanthenes A–D, were isolated from the marine mangrove endophytic fungus Penicillium sp.[9]

Experimental Protocols for Isolation and Purification

The successful isolation of natural xanthene-containing compounds is a critical first step in their study and development. The choice of extraction and purification methods depends on the natural source and the physicochemical properties of the target compound.

Isolation of α-Mangostin from Garcinia mangostana Pericarp

3.1.1. Microwave-Assisted Extraction (MAE) of α-Mangostin

This protocol is optimized for a high yield of α-mangostin using a green extraction method.[10][11]

-

Preparation of Plant Material: Wash fresh mangosteen pericarps, cut them into small pieces, and dry them in an oven at 60-90°C to a moisture content of approximately 14%.[1] Grind the dried pericarps into a fine powder.

-

Extraction:

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant material. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Purification by Macroporous Resin Chromatography:

-

Disperse the crude extract in purified water.

-

Pass the dispersed extract through a pre-treated HPD-400 macroporous resin column.

-

Wash the resin with three column volumes of purified water to remove polar impurities.

-

Elute the α-mangostin using methanol.[12]

-

Monitor the eluent by HPLC to collect the fractions containing high-purity α-mangostin.

-

-

Crystallization: Concentrate the purified fractions and allow the α-mangostin to crystallize.

3.1.2. Maceration Extraction of Xanthones

A simpler, though potentially lower-yield, method involves maceration.

-

Preparation of Plant Material: Prepare dried mangosteen pericarp powder as described above.

-

Extraction:

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator.

Isolation of Santalin from Pterocarpus santalinus Heartwood

3.2.1. Soxhlet Extraction of Santalin

This is a classical and effective method for the exhaustive extraction of santalin.[6]

-

Preparation of Plant Material: Grind the heartwood of Pterocarpus santalinus into a fine powder.

-

Extraction:

-

Place 20 g of the powdered heartwood into a Soxhlet thimble.

-

Add 350 mL of methanol to the distillation flask.

-

Perform the extraction at 65-80°C for 8-10 hours.[6]

-

-

Filtration and Concentration: After extraction, filter the extract to remove any solid particles and concentrate the filtrate using a rotary vacuum evaporator until the solvent is completely removed.

-

Purification by Column Chromatography:

-

The crude extract can be further purified using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

3.2.2. Alkaline Ethanol Extraction

This method can enhance the yield of santalin.

-

Preparation of Plant Material: Prepare powdered red sandalwood as described above.

-

Extraction:

-

Add the powdered wood to an alkaline ethanol-water solution (50-85% ethanol, pH 7-9).

-

Reflux the mixture at 95°C for 2 hours.[13]

-

-

Filtration and Drying: Filter the extract and then use spray drying to obtain the santalin powder. The inlet temperature for spray drying can be set to 140°C and the outlet temperature to 80°C.[13]

Isolation of Xanthenes from Marine-Derived Fungi

3.3.1. Fungal Cultivation and Extraction

This protocol outlines a general procedure for obtaining bioactive xanthenes from marine fungi.[14]

-